Ethyl 3-(2-Nitrophenyl)propanoate
Overview
Description
Ethyl 3-(2-Nitrophenyl)propanoate is an organic compound with the molecular formula C11H13NO4. It is an ester derivative of 3-(2-nitrophenyl)propanoic acid. This compound is characterized by the presence of an ethyl ester group attached to a 3-(2-nitrophenyl)propanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
Ethyl 3-(2-Nitrophenyl)propanoate is utilized in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biochemical pathways and mechanisms.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Ethyl 3-(2-Nitrophenyl)propanoate is currently unknown due to the lack of specific studies on this compound . It’s possible that it interacts with its targets in a way that induces changes at the molecular or cellular level, but this needs to be confirmed by experimental data.
Biochemical Analysis
Biochemical Properties
Ethyl 3-(2-Nitrophenyl)propanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including esterases and lipases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and these enzymes results in the formation of 3-(2-Nitrophenyl)propanoic acid and ethanol. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound can inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of ester bonds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the propanoate metabolism pathway. This compound interacts with enzymes such as esterases and dehydrogenases, which catalyze its conversion into 3-(2-Nitrophenyl)propanoic acid and other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, this compound can bind to albumin and other plasma proteins, aiding its transport through the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-Nitrophenyl)propanoate can be synthesized through the esterification of 3-(2-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3-(2-nitrophenyl)propanoic acid and ethanol in the presence of a strong acid or base.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: 3-(2-Aminophenyl)propanoate
Hydrolysis: 3-(2-Nitrophenyl)propanoic acid and ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl 3-(2-Nitrophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-Nitrophenyl)propanoate: Similar structure but with the nitro group in the para position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(2-Aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific reactivity and the position of the nitro group, which influences its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-(2-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPDBIQALSQRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527485 | |
Record name | Ethyl 3-(2-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66757-87-7 | |
Record name | Ethyl 3-(2-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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